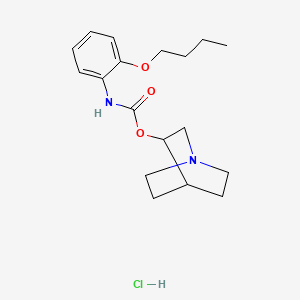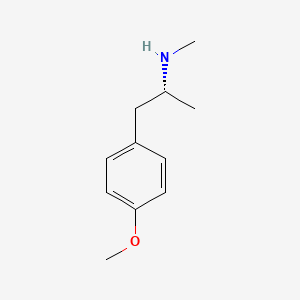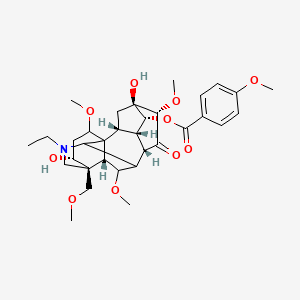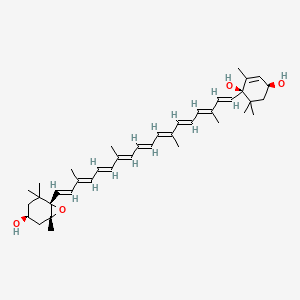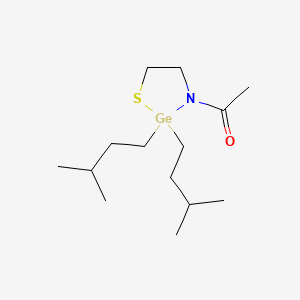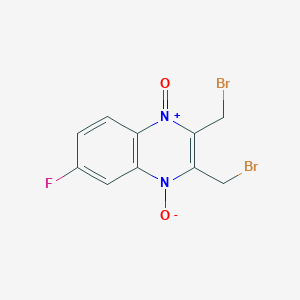
(S)-2-(3-Isobutylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Isobutylphenyl)propanoic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) commonly known for its analgesic and anti-inflammatory properties. It is widely used in the treatment of pain, fever, and inflammation. The compound is a derivative of propanoic acid and features an isobutyl group attached to the phenyl ring, which contributes to its pharmacological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Isobutylphenyl)propanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-isobutylbenzene.
Oxidation: The 3-isobutylbenzene is then oxidized using a suitable oxidizing agent like potassium permanganate to form 3-isobutylbenzoic acid.
Reduction: The carboxylic acid group of 3-isobutylbenzoic acid is reduced to an aldehyde using a reducing agent such as lithium aluminum hydride.
Grignard Reaction: The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the ketone, which is then subjected to a stereoselective reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and waste.
化学反応の分析
Types of Reactions
(S)-2-(3-Isobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(S)-2-(3-Isobutylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (S)-2-(3-Isobutylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
類似化合物との比較
Similar Compounds
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID with a longer duration of action compared to (S)-2-(3-Isobutylphenyl)propanoic acid.
Ketoprofen: Known for its potent anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its pharmacological activity. The presence of the isobutyl group on the phenyl ring also differentiates it from other NSAIDs, providing distinct therapeutic benefits and side effect profiles.
特性
CAS番号 |
342373-94-8 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
(2S)-2-[3-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m0/s1 |
InChIキー |
SFVKLYXPBKITCE-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=CC=CC(=C1)CC(C)C)C(=O)O |
正規SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


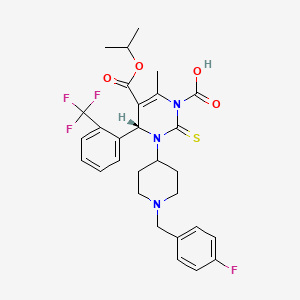
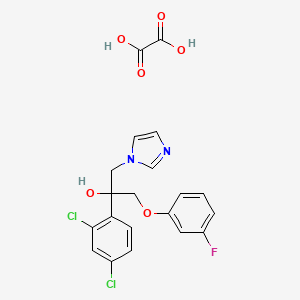

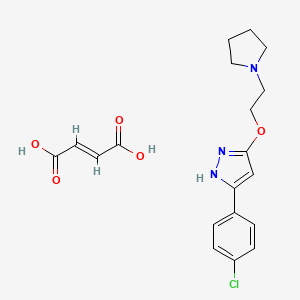

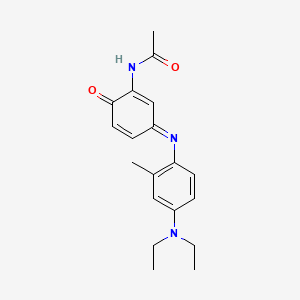
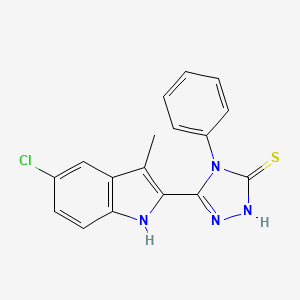
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
